1H-1,2,4-Triazole, 1-methyl-5-(methylthio)-3-(5-nitro-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrofuran moiety: This step involves the nitration of a furan ring, followed by its attachment to the triazole ring.
Methylation and thiomethylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Possible applications in the development of pharmaceuticals with antimicrobial or anticancer properties.
Industry: Use in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole: Lacks the methylthio group.
5-(Methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole: Lacks the methyl group.
1-Methyl-5-(methylthio)-1H-1,2,4-triazole: Lacks the nitrofuran moiety.
Uniqueness
1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole is unique due to the presence of both the nitrofuran and methylthio groups, which may confer specific biological activities or chemical properties not found in similar compounds.
Properties
CAS No. |
61323-54-4 |
---|---|
Molecular Formula |
C8H8N4O3S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
1-methyl-5-methylsulfanyl-3-(5-nitrofuran-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C8H8N4O3S/c1-11-8(16-2)9-7(10-11)5-3-4-6(15-5)12(13)14/h3-4H,1-2H3 |
InChI Key |
KOLKPSPWURYMQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=C(O2)[N+](=O)[O-])SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.